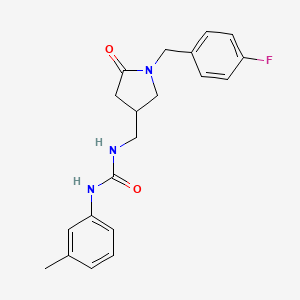
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea, commonly known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins. This modification is essential for the proper functioning of many proteins, including those involved in cell signaling and proliferation. FTI-277 has been extensively studied for its potential use in cancer therapy, as well as for its role in the regulation of other cellular processes.
科学的研究の応用
Neuropeptide S Antagonist Activity
The compound has been investigated for its potential as a Neuropeptide S (NPS) antagonist. Research focused on the synthesis and testing of derivatives for NPS antagonist activity revealed that certain urea derivatives, closely related to the specified chemical structure, showed potent antagonist properties. The structure-activity relationships (SARs) established that urea functionality plays a crucial role in antagonist activity, with specific substitutions at the urea nitrogen affecting potency. This research contributes to understanding how such compounds can be tailored for better therapeutic applications in treating conditions influenced by NPS, such as anxiety and sleep disorders (Zhang et al., 2008).
Orexin-1 Receptor Mechanisms in Compulsive Eating
Another study explored the role of orexin-1 receptor mechanisms in compulsive food consumption. While not directly related to the exact compound , research in this area has shown the significance of urea-based compounds in modulating feeding behavior. Compounds that act as selective antagonists to orexin receptors, similar in structure to the specified chemical, were found to reduce binge eating in animal models without affecting normal food intake. This suggests potential applications of related compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Imaging Agent Development for Disease Diagnosis
In the development of diagnostic agents, derivatives with the core structure of the specified chemical have been employed in the synthesis of PET (Positron Emission Tomography) imaging agents. These compounds, particularly those incorporating fluorobenzyl and urea functionalities, have been utilized in the synthesis of radiotracers for imaging applications in diseases such as cancer. The synthesis processes and the efficacy of these compounds in preclinical models underscore their potential utility in clinical diagnostics (Mäding et al., 2006).
Corrosion Inhibition
Research has also extended into the realm of material science, where urea derivatives exhibit properties as corrosion inhibitors. Studies have shown that compounds structurally related to the specified chemical can effectively inhibit the corrosion of metals in acidic environments. This application is crucial in industries where metal durability and longevity are of paramount importance. The inhibitory mechanism often involves adsorption of the compound onto the metal surface, forming a protective layer that reduces corrosion rates (Jeeva et al., 2015).
特性
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-3-2-4-18(9-14)23-20(26)22-11-16-10-19(25)24(13-16)12-15-5-7-17(21)8-6-15/h2-9,16H,10-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZIOYKJUNBLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2718915.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2718916.png)
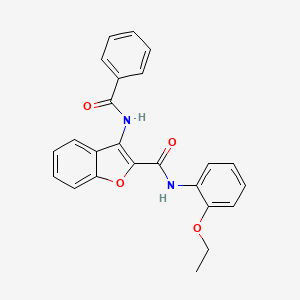
![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)

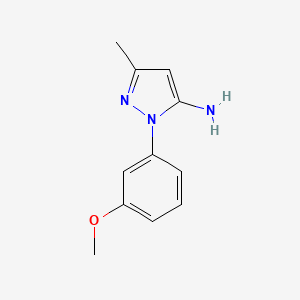
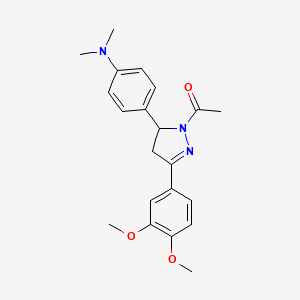
![1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2718926.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)
![ethyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B2718929.png)
![2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2718930.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2718932.png)
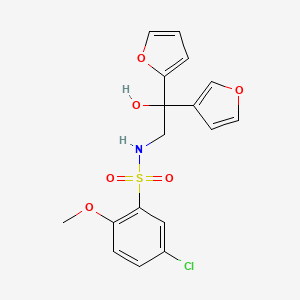
![N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2718935.png)